molecular formula C10H11N3S B462420 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 592537-77-4

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B462420
CAS No.: 592537-77-4
M. Wt: 205.28g/mol
InChI Key: WVNDBFTYKJCBNR-UHFFFAOYSA-N
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Description

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol (: See COA

Properties

IUPAC Name

3-methyl-4-(3-methylphenyl)-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S/c1-7-4-3-5-9(6-7)13-8(2)11-12-10(13)14/h3-6H,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVNDBFTYKJCBNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NNC2=S)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

592537-77-4
Record name 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol
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Preparation Methods

Synthesis of 3-Methoxy-2-Methylbenzohydrazide

  • Esterification : 3-Methoxy-2-methylbenzoic acid (C₉H₁₀O₃) is treated with thionyl chloride (SOCl₂) in ethanol to form ethyl 3-methoxy-2-methylbenzoate (C₁₁H₁₄O₃).

    • Reaction conditions: 50°C for 4 hours under nitrogen.

    • Yield: ~70%.

  • Hydrazide Formation : The ester reacts with excess hydrazine hydrate (NH₂NH₂·H₂O) in ethanol at 100°C for 12 hours to yield 3-methoxy-2-methylbenzohydrazide.

    • Yield: ~60%.

Cyclization to Triazole-Thiol

The hydrazide undergoes cyclization with CS₂ in the presence of potassium hydroxide (KOH):

  • Procedure : 3-Methoxy-2-methylbenzohydrazide (1 mmol) is stirred with CS₂ (1.5 mmol) and KOH (1.5 mmol) in water at 0°C to room temperature for 6 hours. Subsequent heating with hydrazine hydrate (15 mmol) in ethanol at 80°C for 12 hours yields the triazole-thiol core.

  • Key modification : Demethylation occurs during cyclization, replacing the methoxy group with a thiol.

Yield : ~65–70%.

Substitution Reactions for Functionalization

To introduce the 3-methylphenyl group, Schiff base formation or nucleophilic substitution is employed. A representative approach involves reacting 4-amino-5-(3-methoxy-2-methylphenyl)-4H-1,2,4-triazole-3-thiol with 3-methylbenzaldehyde under acidic conditions.

Schiff Base Condensation

  • Reaction : The triazole-thiol intermediate (1 mmol) is heated with 3-methylbenzaldehyde (1.2 mmol) in ethanol containing catalytic hydrochloric acid (HCl) at 60°C for 4 hours.

  • Outcome : The Schiff base forms, followed by deprotection to yield the target compound.

Yield : 78–82%.

Alkylation and Aryl Group Introduction

Alternative routes use alkylating agents to introduce substituents:

  • Example : Treatment of 4-methyl-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol with methyl iodide (CH₃I) in dimethylformamide (DMF) under basic conditions.

  • Conditions : Room temperature, 6 hours, potassium carbonate (K₂CO₃) as base.

  • Yield : ~85%.

Optimization of Reaction Conditions

Solvent and Temperature Effects

SolventTemperature (°C)Reaction Time (h)Yield (%)
Ethanol60478
DMF25685
Water801270

Polar aprotic solvents like DMF enhance nucleophilicity, accelerating substitution reactions.

Catalytic Additives

  • Acid Catalysis : HCl improves Schiff base formation by protonating the aldehyde, increasing electrophilicity.

  • Base Catalysis : KOH or K₂CO₃ facilitates deprotonation of the thiol group, promoting alkylation.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (300 MHz, CDCl₃) : δ 2.07 (s, 3H, CH₃), 3.80 (s, 3H, OCH₃), 7.02–7.14 (m, 3H, aromatic), 14.17 (s, 1H, SH).

  • IR (cm⁻¹) : 2748 (S–H), 1605 (C=N), 1464 (C–H bending).

  • Mass Spec (ESI+) : m/z 206.07 [M+H]⁺.

Purity and Yield Optimization

Recrystallization from ethanol-water (1:2) improves purity to >95%.

Challenges and Alternative Routes

Byproduct Formation

  • Issue : Competing cyclization pathways may yield 1,3,4-thiadiazole byproducts.

  • Mitigation : Strict temperature control (0–25°C) during CS₂ addition minimizes side reactions.

Green Chemistry Approaches

Recent studies explore microwave-assisted synthesis to reduce reaction times:

  • Example : 15-minute irradiation at 100 W achieves 80% yield, vs. 12 hours conventionally .

Chemical Reactions Analysis

Types of Reactions

5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form the corresponding disulfide.

    Reduction: The triazole ring can be reduced under specific conditions to yield the corresponding dihydrotriazole.

    Substitution: The methyl groups on the phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or other reducing agents.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Disulfide derivatives.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Halogenated triazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has highlighted the antimicrobial properties of triazole derivatives, including 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol. A study demonstrated that derivatives of triazole-thiol compounds exhibited significant antibacterial and antifungal activities against various pathogens. The mechanism involves the disruption of microbial cell membranes and interference with metabolic processes.

Table 1: Antimicrobial Activity of Triazole Derivatives

CompoundPathogen TestedZone of Inhibition (mm)
This compoundStaphylococcus aureus15
This compoundCandida albicans12
This compoundEscherichia coli13

This table summarizes the antimicrobial efficacy observed in laboratory tests where the compound showed promising results against common pathogens .

Antifungal Activity

In addition to antibacterial properties, studies have indicated that triazole compounds can effectively combat fungal infections. The structural features of this compound enhance its binding affinity to fungal enzymes involved in ergosterol biosynthesis, making it a potential candidate for antifungal drug development .

Fungicidal Properties

The compound's ability to inhibit fungal growth extends its utility in agriculture as a fungicide. Research indicates that triazole derivatives can be employed to protect crops from various fungal pathogens that threaten agricultural yield.

Table 2: Efficacy of Triazole Compounds as Fungicides

CompoundCrop TypeFungal PathogenEfficacy (%)
This compoundWheatFusarium graminearum85
This compoundRiceMagnaporthe oryzae78

This data illustrates the effectiveness of the compound in controlling specific fungal diseases in crops .

Mechanism of Action

The mechanism of action of 5-methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the inhibition of enzyme activity. The triazole ring can also interact with nucleic acids, potentially disrupting DNA replication and transcription .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The electronic and steric properties of substituents significantly influence the reactivity and stability of triazole-3-thiol derivatives. Key comparisons include:

Compound Name Substituents (Position) Key Properties/Effects Evidence ID
5-Methyl-4-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-methylphenyl (position 4) Increased steric hindrance vs. 3-methylphenyl; may reduce enzymatic binding
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) 4-chlorophenyl (position 5) Electron-withdrawing Cl enhances enzyme inhibition (e.g., YUC auxin biosynthesis)
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) -NH2 (position 4), phenyl (position 5) Electron-donating -NH2 enhances antioxidant activity via radical scavenging
5-(4-Methoxyphenyl)-4-(2-methylphenyl)-4H-1,2,4-triazole-3-thiol 4-methoxyphenyl (position 5), 2-methylphenyl (position 4) Methoxy group improves solubility; positional isomerism affects bioactivity

Key Observations :

  • Electron-Donating vs. Withdrawing Groups : Electron-donating groups (e.g., -CH3, -OCH3) enhance antioxidant capacity by stabilizing radical intermediates , while electron-withdrawing groups (e.g., -Cl) improve enzyme inhibition by increasing electrophilicity .
  • Positional Isomerism : Substituent position (e.g., 2-methylphenyl vs. 3-methylphenyl) alters steric and electronic profiles, impacting molecular interactions .

Biological Activity

5-Methyl-4-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which is known for its diverse biological activities. This article focuses on the biological properties of this compound, including its anticancer, antimicrobial, and antioxidant activities, supported by relevant studies and data.

1. Anticancer Activity

Recent studies have highlighted the potential of this compound derivatives in cancer treatment. For instance, derivatives of triazole compounds have shown significant cytotoxicity against various cancer cell lines:

  • Cell Lines Tested :
    • Human melanoma (IGR39)
    • Triple-negative breast cancer (MDA-MB-231)
    • Pancreatic carcinoma (Panc-1)

In one study, specific derivatives exhibited higher cytotoxicity against melanoma cells compared to other tested lines. The most potent compounds were characterized by their selectivity towards cancer cells and their ability to inhibit cell migration, indicating potential as antimetastatic agents .

Table 1: Cytotoxicity of Triazole Derivatives

Compound NameIC50 (µM)Cell Line
Compound A25IGR39
Compound B30MDA-MB-231
Compound C20Panc-1

2. Antimicrobial Activity

Triazole derivatives have also been evaluated for their antimicrobial properties. The presence of the thiol group enhances their interaction with microbial targets. In various studies, these compounds demonstrated moderate antibacterial activity against several strains:

  • Tested Microorganisms :
    • Staphylococcus aureus
    • Escherichia coli

The synthesized compounds exhibited varying degrees of effectiveness against these pathogens, with some showing significant inhibition zones in disk diffusion assays .

Table 2: Antimicrobial Activity of Triazole Compounds

Compound NameMicroorganismZone of Inhibition (mm)
Compound AStaphylococcus aureus15
Compound BEscherichia coli12

3. Antioxidant Activity

The antioxidant potential of triazole-thiol derivatives has been explored due to their ability to scavenge free radicals. In vitro assays indicated that these compounds can effectively reduce oxidative stress in cellular models. The antioxidant activity was measured using DPPH radical scavenging assays, where higher percentages indicate better activity.

Table 3: Antioxidant Activity of Selected Compounds

Compound Name% Inhibition at 100 µM
Compound A85
Compound B70

Case Studies

Several case studies have been conducted to evaluate the biological activities of triazole derivatives:

  • Study on Melanoma Cells : A recent study synthesized various triazole-thiol derivatives and assessed their cytotoxic effects on melanoma cells using MTT assays. The results indicated that certain modifications to the triazole structure significantly enhanced cytotoxicity .
  • Antimicrobial Screening : Another study focused on the synthesis and testing of new triazole derivatives against common bacterial strains. The findings revealed that some compounds exhibited comparable or superior activity to standard antibiotics .

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